Heneicosane-d44

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,21-tetratetracontadeuteriohenicosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H44/c1-3-5-7-9-11-13-15-17-19-21-20-18-16-14-12-10-8-6-4-2/h3-21H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNAZRRHPUDJQCJ-FQKBWVJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H44 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

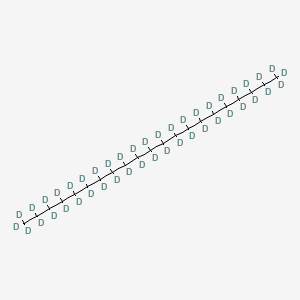

Heneicosane-d44 chemical formula and structure

An In-Depth Technical Guide to Heneicosane-d44

This technical guide provides a comprehensive overview of this compound, a deuterated form of the long-chain alkane heneicosane. The document is intended for researchers, scientists, and professionals in drug development who are interested in the application of stable isotope-labeled compounds.

Chemical Identity and Structure

This compound is the deuterium-labeled version of n-heneicosane, a saturated hydrocarbon with 21 carbon atoms. In this compound, all 44 hydrogen atoms have been substituted with deuterium, a stable isotope of hydrogen. This isotopic substitution makes it a valuable tool in various research applications, particularly in metabolic and pharmacokinetic studies, due to the kinetic isotope effect.[][2]

The chemical structure and fundamental details of this compound are as follows:

-

Chemical Name: n-Heneicosane-d44[3]

-

Synonyms: this compound, (2H44)Henicosane[3]

-

CAS Number: 39756-37-1[3]

-

Molecular Formula: C₂₁D₄₄

The IUPAC name for this compound is 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,21-tetratetracontadeuteriohenicosane.[4]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below, with data for its non-deuterated counterpart, n-heneicosane, provided for comparison.

| Property | This compound | n-Heneicosane |

| Molecular Weight | 340.845 g/mol | 296.6 g/mol [5] |

| Exact Mass | 340.620483 Da | 296.344301404 Da[5] |

| Density | 0.8 ± 0.1 g/cm³ | 0.7919 g/mL[6] |

| Boiling Point | 356.1 ± 5.0 °C at 760 mmHg | 356.1 °C[6] |

| Melting Point | - | 40.5 °C[6] |

| Flash Point | 198.8 ± 7.2 °C | 113 °C[6] |

| LogP (Octanol/Water) | 11.91 | 10.65[6] |

| Vapor Pressure | 0.0 ± 0.4 mmHg at 25°C | 8.73·10⁻⁵ mm Hg[6] |

| Refractive Index | 1.442 | 1.4441[6] |

Applications in Research and Drug Development

Deuterated compounds are increasingly utilized in pharmaceutical research to enhance the metabolic stability of drug molecules, improve pharmacokinetic profiles, and serve as internal standards in analytical testing.[7][8] this compound, as a stable isotope-labeled compound, finds applications in these areas.

The non-deuterated form, heneicosane, is known to be a pheromone in some insect species, such as termites, and can attract certain mosquitoes.[6][9] It has also been shown to possess anti-inflammatory, analgesic, and antipyretic properties by inhibiting the release of inflammatory mediators.[9] Furthermore, heneicosane can inhibit the growth of certain fungi and the production of aflatoxin.[9] These biological activities of heneicosane suggest that this compound could be used as a tracer to study its metabolic fate and mechanisms of action.

Role in Drug Metabolism and Pharmacokinetic (DMPK) Studies

The substitution of hydrogen with deuterium can alter the rate of metabolic processes, a phenomenon known as the kinetic isotope effect.[] This can lead to a longer half-life and improved safety profiles for deuterated drugs.[2] The use of deuterated compounds allows researchers to track the metabolic fate of a drug, identify its metabolites, and understand its breakdown mechanisms.[8]

Internal Standard in Quantitative Analysis

Due to its chemical similarity to the non-deuterated analyte and its distinct mass, this compound is an ideal internal standard for quantitative analysis using mass spectrometry. It co-elutes with the analyte during chromatography but is detected at a different mass-to-charge ratio, allowing for accurate quantification.

Experimental Protocols

Synthesis of Heneicosane

A general method for the synthesis of n-heneicosane has been reported, which can be adapted for the preparation of this compound by using deuterated starting materials.[10] The process involves two main steps: the preparation of a ketone followed by its reduction.[10]

Step 1: Preparation of 2-Heneicosanone This step involves the reaction of 2,4-pentanedione with 1-bromooctadecane.[10] To synthesize the deuterated analog, deuterated starting materials would be required.

Step 2: Reduction to n-Heneicosane The resulting 2-heneicosanone is then reduced using hydrazine hydrate and potassium hydroxide in ethylene glycol to yield n-heneicosane.[10] This is a variation of the Wolff-Kishner reduction.

A detailed protocol for the synthesis of the deuterated compound would require specialized knowledge and access to deuterated reagents.

Protocol for Use as an Internal Standard in LC-MS/MS

Objective: To quantify the concentration of n-heneicosane in a biological matrix.

Materials:

-

Biological matrix (e.g., plasma)

-

n-Heneicosane (analyte)

-

This compound (internal standard)[11]

-

Organic solvents for extraction (e.g., isooctane[11], hexane, ethyl acetate)

-

LC-MS/MS system

Procedure:

-

Preparation of Standard Solutions: Prepare a stock solution of this compound in an appropriate solvent (e.g., isooctane) at a known concentration (e.g., 1000 µg/mL).[11]

-

Sample Spiking: To a known volume of the biological sample, add a small, precise volume of the this compound internal standard solution.

-

Extraction: Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte and internal standard from the matrix.

-

Analysis: Inject the extracted sample into the LC-MS/MS system.

-

Quantification: Monitor the specific mass transitions for both n-heneicosane and this compound. The concentration of n-heneicosane in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Biological Signaling and Logical Relationships

Heneicosane has been identified as having anti-inflammatory effects by inhibiting the release of inflammatory mediators like prostaglandins and cytokines.[9] The logical relationship between a standard drug and its deuterated version in terms of metabolic stability is also a key concept.

References

- 2. researchgate.net [researchgate.net]

- 3. n-Heneicosane-d44 | CAS 39756-37-1 | LGC Standards [lgcstandards.com]

- 4. N-Heneicosane-D44 | C21H44 | CID 90472001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Heneicosane | C21H44 | CID 12403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Heneicosane - Wikipedia [en.wikipedia.org]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. US7615672B2 - Process for the preparation of n-heneicosane - Google Patents [patents.google.com]

- 11. esslabshop.com [esslabshop.com]

Heneicosane-d44 CAS number and registry information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Heneicosane-d44, a deuterated form of the long-chain alkane, heneicosane. This document consolidates essential registry information, physicochemical properties, and key applications, with a focus on its use as an internal standard in analytical chemistry. Furthermore, it explores the biological significance of its non-deuterated counterpart, heneicosane, as a semiochemical and bioactive molecule, providing context for potential research applications.

Core Registry and Physicochemical Data

This compound is a saturated hydrocarbon where all 44 hydrogen atoms have been replaced with their heavy isotope, deuterium. This isotopic labeling makes it an invaluable tool in mass spectrometry-based analytical methods.

| Property | Value |

| CAS Number | 39756-37-1[1][2][3] |

| Molecular Formula | C₂₁D₄₄[4] |

| Molecular Weight | 340.85 g/mol [2] |

| Synonyms | (2H44)Henicosane, n-Heneicosane-d44, Perdeuteroheneicosane |

| Isotopic Enrichment | ≥99 atom % D[2] |

| Physical State | Solid |

| Boiling Point | 356.1 ± 5.0 °C at 760 mmHg[4] |

| Flash Point | 198.8 ± 7.2 °C[4] |

| Density | 0.8 ± 0.1 g/cm³[4] |

Application in Analytical Chemistry: Use as an Internal Standard

The primary application of this compound is as an internal standard in quantitative analysis, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The use of a deuterated standard is the gold standard for quantification in complex matrices as it corrects for sample loss during preparation and for variations in instrument response.

Experimental Workflow: Quantification of Alkanes in Biological Samples using GC-MS

The following is a generalized workflow for the quantification of heneicosane or other long-chain alkanes in a biological matrix (e.g., insect cuticle extract, plant volatile collection) using this compound as an internal standard.

Caption: Generalized workflow for quantitative analysis using an internal standard.

Experimental Protocol: Sample Preparation and GC-MS Analysis

1. Sample Preparation:

-

Extraction: The biological matrix is extracted with a non-polar solvent such as hexane or dichloromethane to isolate the hydrocarbons.

-

Internal Standard Spiking: A known amount of this compound solution (e.g., in isooctane[1]) is added to the extract.

-

Purification (Optional): Depending on the complexity of the matrix, a solid-phase extraction (SPE) cleanup step may be employed to remove interfering compounds.

-

Concentration: The solvent is evaporated under a gentle stream of nitrogen to concentrate the sample.

2. GC-MS Analysis:

-

Injection: The concentrated sample is injected into the GC-MS system.

-

Chromatographic Separation: A non-polar capillary column (e.g., HP-5MS) is used to separate the analytes based on their boiling points and interaction with the stationary phase.

-

Mass Spectrometry Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect the molecular ions of the analyte (heneicosane) and the internal standard (this compound).

-

Quantification: The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Biological Context: The Role of Heneicosane

While this compound is primarily a research tool, its non-deuterated analog, heneicosane, possesses significant biological activity, providing a rationale for its quantification in various biological systems.

Pheromonal Activity

Heneicosane acts as a semiochemical, a chemical signal that mediates interactions between organisms. It has been identified as a key pheromone in several insect species.

-

Termite Royal Recognition: In the subterranean termite Reticulitermes flavipes, heneicosane is a royal-specific pheromone that allows worker termites to recognize the queen and king, thereby maintaining the social structure of the colony.[5][6]

-

Mosquito Oviposition Attractant: For the Aedes aegypti mosquito, the vector for dengue fever, heneicosane of larval origin acts as an oviposition-attractant pheromone, guiding gravid females to suitable egg-laying sites.[7]

References

- 1. Accurate quantification of polycyclic aromatic hydrocarbons in environmental samples using deuterium-labeled compounds as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. plantprotection.pl [plantprotection.pl]

- 3. Semiochemical compound: Heneicosane | C21H44 [pherobase.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 6. researchgate.net [researchgate.net]

- 7. Acute and sub-acute toxicity of an insect pheromone, N-heneicosane and combination with insect growth regulator, diflubenzuron, for establishing no observed adverse effect level (NOAEL) - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical properties of perdeuterated n-alkanes

An In-depth Technical Guide to the Chemical Properties of Perdeuterated n-Alkanes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perdeuterated n-alkanes are saturated hydrocarbons in which all hydrogen atoms have been replaced by their stable, heavier isotope, deuterium.[1] This isotopic substitution, while seemingly subtle, imparts distinct chemical and physical properties to the molecules without altering their fundamental chemical structure.[2] The C-D bond is stronger and has a lower vibrational frequency than the C-H bond, leading to differences in spectroscopic signatures, chromatographic behavior, and reaction kinetics.[3][4] These unique characteristics make perdeuterated n-alkanes invaluable tools in various scientific disciplines, including as internal standards for mass spectrometry, probes for studying reaction mechanisms, and in the development of pharmaceuticals with enhanced metabolic stability.[5][6] This guide provides a comprehensive overview of the core chemical properties of perdeuterated n-alkanes, with a focus on quantitative data, experimental methodologies, and the underlying principles governing their behavior.

Physical Properties: The Isotope Effect on Bulk Characteristics

The substitution of hydrogen with deuterium results in measurable changes to the physical properties of n-alkanes. These differences arise primarily from the increased molecular weight and alterations in molecular polarizability and volume due to the shorter, stronger C-D bond.[2][4]

Boiling Point and Vapor Pressure

Perdeuterated n-alkanes generally exhibit slightly lower boiling points and consequently higher vapor pressures than their protiated counterparts. This is often referred to as an "inverse" vapor pressure isotope effect.[7] This phenomenon is attributed to the reduced amplitude of C-D bond vibrations, which leads to a decrease in intermolecular van der Waals forces.[4] Alkanes experience these intermolecular forces, which increase with the number of electrons and the surface area of the molecule.[1][8]

Table 1: Comparison of Boiling Points and Enthalpies of Vaporization for n-Alkanes and their Perdeuterated Analogs

| n-Alkane | Boiling Point (°C) | Perdeuterated n-Alkane | Boiling Point (°C) | Enthalpy of Vaporization (kJ·mol⁻¹) (Protiated) | Enthalpy of Vaporization (kJ·mol⁻¹) (Deuterated) |

| n-Hexane | 68.7 | n-Hexane-d₁₄ | 68.0 | 31.56 | 31.64 |

| n-Heptane | 98.4 | n-Heptane-d₁₆ | 97.2 | 36.57 | 36.70 |

| n-Octane | 125.7 | n-Octane-d₁₈ | 124.3 | 41.52 | 41.53 |

| n-Decane | 174.1 | n-Decane-d₂₂ | 173.0 | 51.35 | 51.49 |

Data sourced from correlation-gas chromatography experiments.[7]

Melting Point

The effect of perdeuteration on melting points is more complex and shows a dependency on the chain length of the n-alkane.[9] Unlike boiling points, melting points are highly dependent on how well the molecules pack into a crystal lattice.[10] For shorter n-alkanes, deuteration can disrupt this packing, leading to a lower melting point. However, for longer chains, the trend can be less predictable.

Table 2: Melting Points of Selected n-Alkanes and their Perdeuterated Analogs

| n-Alkane | Melting Point (°C) | Perdeuterated n-Alkane | Melting Point (°C) |

| n-Hexane | -95.3 | n-Hexane-d₁₄ | -96.0 |

| n-Octane | -56.8 | n-Octane-d₁₈ | -57.5 |

| n-Dodecane | -9.6 | n-Dodecane-d₂₆ | -10.2 |

Note: Data is compiled from various sources and may vary slightly based on experimental conditions.

Spectroscopic Properties

The most significant differences between protiated and perdeuterated alkanes are observed in their vibrational and nuclear magnetic resonance spectra. These techniques are primary tools for confirming deuteration.

Vibrational Spectroscopy (IR and Raman)

In infrared (IR) and Raman spectroscopy, the replacement of hydrogen with the heavier deuterium isotope causes a significant shift of C-H vibrational frequencies to lower wavenumbers (the "C-D region").[11] The C-H stretching vibrations in alkanes typically appear in the 2850–3000 cm⁻¹ region of the IR spectrum.[12][13] Due to the increased mass of deuterium, the corresponding C-D stretching vibrations are shifted to approximately 2050–2350 cm⁻¹.[11] This "cell-silent" region of the Raman spectrum is particularly useful for in-vivo imaging, as it is free from interference from endogenous molecules.[14]

Table 3: Characteristic Vibrational Frequencies for Protiated and Deuterated Alkanes

| Vibrational Mode | Protiated (C-H) Frequency (cm⁻¹) | Deuterated (C-D) Frequency (cm⁻¹) | Technique |

| Symmetric/Asymmetric Stretch | 2850 - 2960 | 2050 - 2250 | IR, Raman |

| Methylene (-CH₂-/-CD₂-) Scissoring | ~1465 | ~1050 - 1100 | IR, Raman |

| Methyl (-CH₃/-CD₃) Bending | 1375 - 1450 | ~950 - 1050 | IR, Raman |

Frequencies are approximate and can vary based on molecular structure and phase.[12][15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a definitive technique for confirming the location and extent of deuteration.[17]

-

¹H NMR : In a proton NMR spectrum, the signal corresponding to a proton that has been replaced by deuterium disappears or is significantly diminished.[17] This absence is a primary indicator of successful deuteration.

-

²H NMR : Deuterium NMR directly detects the deuterium nuclei, showing a resonance at the chemical shift where the proton signal used to be.[17] This provides conclusive proof of the site of deuteration.

-

¹³C NMR : The coupling between carbon and deuterium (C-D) is different from C-H coupling, leading to characteristic splitting patterns (e.g., a triplet for a -CD group) and a slight isotopic shift in the ¹³C spectrum.

Chromatographic Behavior

In both gas chromatography (GC) and reversed-phase liquid chromatography (RPLC), perdeuterated n-alkanes typically exhibit shorter retention times than their protiated analogs.[18][19] This phenomenon, known as the chromatographic isotope effect, is primarily driven by the same factors that influence boiling points: the slightly lower polarizability and smaller average volume of C-D bonds compared to C-H bonds reduce the strength of van der Waals interactions with the stationary phase.[4] In most cases, this results in the deuterated compound eluting slightly earlier.[18] The magnitude of this retention time shift depends on the number of deuterium atoms and the nature of the stationary phase.[20]

Chemical Reactivity and the Kinetic Isotope Effect (KIE)

Alkanes are known for their low reactivity, as they consist of strong, non-polar C-C and C-H sigma bonds.[21][22] This inertness generally extends to their perdeuterated counterparts. The most significant chemical difference is in the rate of reactions that involve the cleavage of a C-H or C-D bond in the rate-determining step. The C-D bond is stronger than the C-H bond, requiring more energy to break.[3] This leads to a slower reaction rate for the deuterated compound, a phenomenon known as the primary kinetic isotope effect (KIE) .[3]

The KIE is quantified as the ratio of the rate constant for the protiated reactant (kH) to the rate constant for the deuterated reactant (kD). For primary KIEs involving C-H/C-D bond cleavage, kH/kD values are typically in the range of 2-8. This effect is a powerful tool for elucidating reaction mechanisms.

Caption: Potential energy diagram illustrating the Kinetic Isotope Effect (KIE).

Experimental Protocols

Synthesis of Perdeuterated n-Alkanes

A common method for preparing perdeuterated alkanes is through the dehalogenation of perhalogenated alkanes using a deuterated reagent.

Protocol: Synthesis of Ethane-d₆ from Hexachloroethane

-

Reaction Setup : In a flame-dried, three-neck flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add zinc dust (excess, e.g., 10 molar equivalents).

-

Solvent Addition : Add a suitable solvent mixture, such as dioxane and deuterium oxide (D₂O).[23]

-

Reactant Addition : Dissolve hexachloroethane in dioxane and add it to the dropping funnel.

-

Reaction : Add the hexachloroethane solution dropwise to the stirred zinc suspension. The reaction is exothermic and will generate ethane-d₆ gas.

-

Collection : Collect the evolved gas by bubbling it through a cold trap (e.g., liquid nitrogen) to condense the product.

-

Purification : Purify the collected ethane-d₆ by fractional distillation or preparative gas chromatography to remove any volatile impurities.

Caption: General workflow for the synthesis and purification of a perdeuterated n-alkane.

Analytical Characterization Workflow

A combination of analytical techniques is required to confirm the identity, isotopic purity, and chemical purity of a synthesized perdeuterated n-alkane.[17]

Protocol: Combined Analytical Characterization

-

NMR Analysis :

-

GC-MS Analysis :

-

Prepare a dilute solution of the sample in a volatile solvent (e.g., hexane).

-

Inject the sample into a gas chromatograph coupled with a mass spectrometer (GC-MS).

-

The gas chromatogram will confirm the volatility and purity of the compound.

-

The mass spectrum will show the molecular ion peak shifted by the mass of the incorporated deuterium atoms (e.g., for hexane-d₁₄, the molecular weight increases from 86.18 g/mol to ~100.26 g/mol ). This confirms the level of deuteration.[17]

-

-

Purity Assessment :

-

Use the GC peak area to assess chemical purity.

-

Analyze the mass spectral data to determine isotopic purity by comparing the abundance of the fully deuterated molecular ion with any partially deuterated species.

-

Caption: Integrated workflow for the analytical characterization of perdeuterated compounds.[17]

References

- 1. Alkane - Wikipedia [en.wikipedia.org]

- 2. Deuteration Effects on the Physical and Optoelectronic Properties of Donor–Acceptor Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Deuterated Compounds [simsonpharma.com]

- 7. umsl.edu [umsl.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Hydrocarbons- Properties of Alkanes | askIITians [askiitians.com]

- 11. rucforsk.ruc.dk [rucforsk.ruc.dk]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Deuterium- and Alkyne-Based Bioorthogonal Raman Probes for In Situ Quantitative Metabolic Imaging of Lipids within Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. IR spectrum: Alkanes [quimicaorganica.org]

- 17. youtube.com [youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Effect of position of deuterium atoms on gas chromatographic isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Key Notes on Chemical Properties Of Alkanes [unacademy.com]

- 23. cdnsciencepub.com [cdnsciencepub.com]

- 24. fiveable.me [fiveable.me]

A Technical Guide to Heneicosane-d44: Isotopic Purity and Enrichment Levels

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Heneicosane-d44, focusing on its isotopic purity and enrichment levels. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize deuterated compounds in their analytical methodologies.

This compound, the deuterated analog of n-heneicosane, is a saturated hydrocarbon with the chemical formula C₂₁D₄₄. It serves as an internal standard in analytical chemistry, particularly in mass spectrometry-based quantification methods. The substitution of hydrogen with deuterium atoms results in a molecule with a higher mass, allowing it to be distinguished from its non-deuterated counterpart while maintaining nearly identical chemical and physical properties. This characteristic is crucial for correcting variations during sample preparation and analysis, thereby enhancing the accuracy and precision of quantitative assays.

Quantitative Data Summary

The isotopic purity and enrichment of this compound are critical parameters that define its quality and suitability for use as an internal standard. Commercially available this compound typically exhibits high levels of isotopic enrichment. Below is a summary of typical quantitative data for this compound.

| Parameter | Specification | Analysis Method |

| Isotopic Enrichment | ≥ 99 atom % D | Mass Spectrometry (MS) |

| Chemical Purity | ≥ 98% | Gas Chromatography (GC) |

| Molecular Formula | C₂₁D₄₄ | - |

| Molecular Weight | 340.85 g/mol | - |

| CAS Number | 39756-37-1 | - |

Experimental Protocols

The determination of isotopic purity and enrichment of this compound is primarily achieved through Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Determination of Isotopic Enrichment by Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the separation of this compound from potential impurities and the determination of its isotopic distribution based on the mass-to-charge ratio (m/z) of the molecular ions.

1. Sample Preparation:

-

Accurately weigh a small amount of this compound standard.

-

Dissolve the standard in a suitable volatile organic solvent (e.g., hexane, isooctane) to a final concentration of approximately 1 mg/mL.

-

Prepare a serial dilution to a working concentration suitable for GC-MS analysis (e.g., 1 µg/mL).

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC System or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar capillary column.

-

Inlet Temperature: 280 °C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 300 °C.

-

Hold: 10 minutes at 300 °C.

-

-

MS Transfer Line Temperature: 290 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full Scan (m/z 50-500).

3. Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Determine the relative intensities of the molecular ion peaks corresponding to different isotopic compositions (isotopologues). The molecular ion for fully deuterated Heneicosane is expected at m/z 340.8.

-

Calculate the isotopic enrichment by comparing the abundance of the fully deuterated species to the sum of the abundances of all detected isotopologues of heneicosane.

Determination of Chemical Purity by Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is used to assess the presence of any non-deuterated or other chemical impurities.

1. Sample Preparation:

-

Prepare the sample as described in the GC-MS protocol.

2. GC-FID Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC System with FID or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar.

-

Inlet Temperature: 280 °C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium.

-

Oven Temperature Program: Same as GC-MS protocol.

-

Detector Temperature: 300 °C.

3. Data Analysis:

-

Integrate the peak areas of all components in the chromatogram.

-

Calculate the chemical purity by dividing the peak area of this compound by the total peak area of all detected compounds and multiplying by 100%.

Visualizations

The following diagrams illustrate the experimental workflow for determining the isotopic purity and enrichment of this compound.

Technical Guide: Heneicosane-d44 for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Heneicosane-d44, a deuterated long-chain alkane, for its application in research and development. This document outlines its suppliers, and physical and chemical properties, and provides a detailed experimental protocol for its use as an internal standard in quantitative analysis.

Supplier and Availability of this compound

This compound is available from several specialized chemical suppliers. The availability and product specifications are summarized in the table below for easy comparison.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Isotopic Enrichment | Available Quantities | Availability |

| CDN Isotopes | n-Heneicosane-d44 | 39756-37-1 | CD₃(CD₂)₁₉CD₃ | 340.85 g/mol | 99 atom % D | 0.25 g, 0.5 g | In Stock[1] |

| Fisher Scientific | n-Heneicosane-d44, CDN | 39756-37-1 | - | - | - | 0.25 g | Available for purchase[2] |

| LGC Standards | n-Heneicosane-d44 | 39756-37-1 | C₂₁D₄₄ | 340.845 g/mol | - | 0.25 g, 0.5 g | Login for details[3] |

| MedchemExpress | This compound | 39756-37-1 | - | - | - | Contact for details | Inquire |

| Chromatographic Specialties Inc. | n-Heneicosane-d44, 1000 µg/mL in isooctane | 39756-37-1 | - | - | - | 1 mL | Contact for pricing[4] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 39756-37-1 | [1][3] |

| Molecular Formula | C₂₁D₄₄ | [3] |

| Molecular Weight | 340.85 g/mol | [1] |

| Synonyms | n-Heneicosane-d44, this compound | [1][3] |

| Storage Conditions | Room temperature | [1] |

| Stability | Stable under recommended storage conditions. Re-analysis recommended after three years. | [1] |

Applications in Research

This compound is primarily utilized as an internal standard in quantitative analytical methods, particularly in gas chromatography-mass spectrometry (GC-MS). Its chemical properties are nearly identical to its non-deuterated analog, heneicosane, allowing it to mimic the behavior of the analyte during sample preparation and analysis. However, its increased mass allows it to be distinguished from the non-deuterated form by a mass spectrometer.

The non-deuterated form, heneicosane, is recognized as a component of insect pheromones and has been investigated for its potential anti-inflammatory, analgesic, and antipyretic properties.[5] Therefore, this compound is a valuable tool for:

-

Quantitative analysis of insect pheromones: Accurately measuring the levels of heneicosane in complex biological or environmental samples.

-

Environmental monitoring: Quantifying hydrocarbon contamination in soil and water samples.

-

Pharmacokinetic studies: Although less common for a simple alkane, it could be used in studies investigating the absorption, distribution, metabolism, and excretion of long-chain hydrocarbons.

-

Petroleum analysis: Serving as an internal standard for the quantification of long-chain alkanes in petroleum products.

Experimental Protocol: Quantification of Heneicosane in a Sample Matrix using GC-MS with this compound as an Internal Standard

This section provides a detailed methodology for the quantification of heneicosane in a given sample matrix (e.g., biological tissue, environmental sample) using this compound as an internal standard.

Materials and Reagents

-

This compound (Internal Standard)

-

Heneicosane (Analytical Standard)

-

Hexane (or other suitable organic solvent), HPLC grade

-

Anhydrous Sodium Sulfate

-

Sample matrix (e.g., insect extract, soil sample)

-

Standard laboratory glassware and equipment

Preparation of Standard and Stock Solutions

-

This compound Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of hexane.

-

Heneicosane Analytical Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of heneicosane and dissolve it in 100 mL of hexane.

-

Calibration Standards: Prepare a series of calibration standards by diluting the Heneicosane Analytical Standard Stock Solution with hexane to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL. Spike each calibration standard with the this compound Internal Standard Stock Solution to a final concentration of 1 µg/mL.

Sample Preparation

-

Extraction:

-

For solid samples (e.g., soil, tissue), weigh a known amount of the homogenized sample (e.g., 1-5 g) into a glass vial.

-

Add a known volume of hexane and vortex or sonicate for 15-30 minutes to extract the hydrocarbons.

-

For liquid samples, perform a liquid-liquid extraction with hexane.

-

-

Internal Standard Spiking: Prior to extraction, spike the sample with a known amount of the this compound Internal Standard Stock Solution (e.g., to a final concentration of 1 µg/mL in the extract).

-

Cleanup:

-

Centrifuge the extract to pellet any solid material.

-

Pass the supernatant through a small column containing anhydrous sodium sulfate to remove any residual water.

-

Concentrate the extract under a gentle stream of nitrogen if necessary.

-

GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for analysis.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for hydrocarbon analysis.

-

Injector Temperature: 280 °C

-

Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 300 °C at 10 °C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Monitor characteristic ions for Heneicosane (e.g., m/z 57, 71, 85, 296).

-

Monitor characteristic ions for this compound (e.g., m/z 66, 82, 98, 340). The exact ions should be determined by analyzing the individual standards.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of heneicosane to the peak area of this compound against the concentration of the heneicosane calibration standards.

-

Determine the concentration of heneicosane in the samples by calculating the peak area ratio and interpolating from the calibration curve.

-

Diagrams

Experimental Workflow for Quantitative Analysis

The following diagram illustrates the general workflow for the quantification of heneicosane using this compound as an internal standard.

Caption: Workflow for the quantification of heneicosane using a deuterated internal standard.

Logical Relationship of Components in Quantitative Analysis

The following diagram illustrates the logical relationship between the analyte, internal standard, and the analytical instrument in achieving accurate quantification.

Caption: Relationship of components for accurate quantification using an internal standard.

References

- 1. researchgate.net [researchgate.net]

- 2. Elimination of interferences caused by simultaneous use of deuterated and carbon-13 standards in GC-MS analysis of polycyclic aromatic hydrocarbons (PAHs) in extracts from passive sampling devices - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. n-Heneicosane-d44 | CAS 39756-37-1 | LGC Standards [lgcstandards.com]

- 4. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Heneicosane-d44: A Technical Overview of its Molecular Properties and Mass Spectrometric Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Heneicosane-d44, a deuterated form of the long-chain alkane heneicosane. This document details its fundamental molecular characteristics and provides a comprehensive overview of its analysis by mass spectrometry. The use of deuterated compounds is critical in quantitative mass spectrometry, often serving as ideal internal standards due to their chemical similarity to the analyte of interest and their distinct mass difference.

Quantitative Data Summary

The key molecular properties of this compound are summarized in the table below, providing a clear reference for researchers.

| Property | Value | Source |

| Molecular Formula | C₂₁D₄₄ | [1] |

| Molecular Weight ( g/mol ) | 340.85 | [1][2] |

| Monoisotopic Mass (Da) | 340.620478225 | [3] |

| Isotopic Enrichment | 99 atom % D | [2] |

| CAS Number | 39756-37-1 | [2] |

Mass Spectrometry Data

Mass spectrometry of alkanes, including their deuterated analogues, is characterized by fragmentation through the cleavage of C-C bonds. In the case of this compound, the mass spectrum would be expected to show a molecular ion peak (M+) and a series of fragment ions separated by 16 mass units (corresponding to CD₂ groups), as opposed to the 14 units (CH₂) seen in its non-deuterated counterpart.

While specific experimental mass spectra for this compound are not publicly detailed, the expected prominent ion clusters can be predicted based on the general fragmentation patterns of long-chain alkanes. The molecular ion would be observed at m/z 340.8.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following provides a generalized methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for volatile and semi-volatile compounds.

1. Sample Preparation:

-

Standard Preparation: A stock solution of this compound is prepared in a high-purity volatile solvent such as hexane or dichloromethane. A series of dilutions are then made to create calibration standards of known concentrations.

-

Internal Standard: If this compound is being used as an internal standard, it is spiked into the unknown sample at a fixed concentration.

2. GC-MS System and Conditions:

-

Gas Chromatograph: A standard GC system equipped with a capillary column suitable for hydrocarbon analysis (e.g., a non-polar polydimethylsiloxane-based column) is used.

-

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet, which is heated to ensure rapid volatilization.

-

Oven Temperature Program: A temperature gradient is programmed for the GC oven to ensure the separation of components based on their boiling points. For a long-chain alkane like heneicosane, the program would start at a lower temperature and ramp up to a higher temperature.

-

Mass Spectrometer: The GC is coupled to a mass spectrometer, typically a quadrupole or ion trap analyzer.

-

Ionization: Electron Ionization (EI) is commonly used for alkanes, with a standard ionization energy of 70 eV.

-

Mass Analysis: The mass spectrometer is set to scan a mass range that includes the molecular ion of this compound and its expected fragments.

3. Data Acquisition and Analysis:

-

The instrument control software is used to acquire the data, which consists of a series of mass spectra taken over the course of the chromatographic run.

-

The resulting chromatogram is analyzed to determine the retention time of this compound.

-

The mass spectrum corresponding to the chromatographic peak of this compound is examined to confirm its identity based on the molecular ion and fragmentation pattern.

-

Quantification is performed by integrating the peak area of a characteristic ion and comparing it to the calibration curve.

Workflow for Mass Spectrometric Analysis

The following diagram illustrates a typical workflow for the mass spectrometric analysis of a deuterated compound like this compound.

Caption: A generalized workflow for quantitative analysis using an internal standard by GC-MS.

References

Solubility of Heneicosane-d44 in Organic Solvents: A Technical Guide

This guide provides a comprehensive overview of the solubility characteristics of Heneicosane-d44, a deuterated form of the C21 straight-chain alkane. Due to the limited availability of specific quantitative data for this compound, this document leverages data for its non-deuterated counterpart, heneicosane, as a close proxy. The principles of solubility and the experimental methodologies described are directly applicable to the deuterated compound. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize deuterated compounds as internal standards.

Introduction to this compound

This compound is a saturated hydrocarbon with the chemical formula C21D44, where all hydrogen atoms have been replaced by their stable isotope, deuterium. It is a waxy solid at room temperature.[1][2] In analytical chemistry, deuterated compounds like this compound are invaluable as internal standards for quantitative analysis, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][4] Their utility stems from the fact that they are chemically almost identical to their non-deuterated analogs but are easily distinguishable by their mass, allowing for accurate quantification of the target analyte.[4]

Solubility Profile of Heneicosane

The solubility of alkanes is governed by the principle of "like dissolves like." As non-polar molecules, long-chain alkanes such as heneicosane are most soluble in non-polar organic solvents and exhibit low solubility in polar solvents.[5] Factors that influence solubility include temperature, with solubility generally increasing with temperature, the polarity of the solvent, and the molecular size of the solute.[6]

Table 1: Solubility of Heneicosane in Various Organic Solvents

| Solvent | Solvent Type | Qualitative Solubility |

| Petroleum Ether | Non-polar | Soluble[7][8] |

| Toluene | Non-polar | Soluble[8] |

| Hexane | Non-polar | Soluble |

| Chloroform | Non-polar | Soluble |

| Ethanol | Polar | Slightly Soluble[7][8] |

| Methanol | Polar | Sparingly Soluble |

| Water | Polar | Insoluble[1][8] |

Note: The data presented is for heneicosane and is expected to be a very close approximation for this compound.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent using the isothermal saturation method followed by gas chromatography-mass spectrometry (GC-MS) analysis.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials and Reagents:

-

This compound (analytical standard)

-

High-purity organic solvent (e.g., hexane, HPLC grade)

-

Internal Standard (e.g., Eicosane-d42, for GC-MS quantification)

-

Vials with screw caps and septa

-

Thermostatically controlled shaker or water bath

-

Syringe filters (0.22 µm, PTFE)

-

Volumetric flasks and pipettes

-

Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the organic solvent.

-

Seal the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vial to stand undisturbed in the shaker at the same temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe.

-

Immediately filter the solution through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

-

-

Sample Preparation for GC-MS Analysis:

-

Accurately dilute a known volume of the filtered, saturated solution with the same organic solvent in a volumetric flask.

-

Add a known amount of an internal standard (e.g., Eicosane-d42) to the diluted sample.

-

-

GC-MS Analysis:

-

Inject the prepared sample into the GC-MS system.

-

Develop a suitable GC method to achieve good separation of this compound and the internal standard.

-

Operate the mass spectrometer in a mode that allows for the selective monitoring of ions specific to this compound and the internal standard.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound with a constant concentration of the internal standard.

-

Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

-

Determine the concentration of this compound in the diluted sample using the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.

-

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the logical relationship in using this compound as an internal standard.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logic of using this compound as an internal standard for quantification.

References

- 1. Showing Compound N-Heneicosane (FDB004728) - FooDB [foodb.ca]

- 2. Heneicosane - Wikipedia [en.wikipedia.org]

- 3. Deuterated Compounds [simsonpharma.com]

- 4. Deuteration - ThalesNano [thalesnano.com]

- 5. oit.edu [oit.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. Heneicosane | C21H44 | CID 12403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. labsolu.ca [labsolu.ca]

Heneicosane: A Comprehensive Technical Guide on its Natural Occurrence and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heneicosane (C₂₁H₄₄) is a straight-chain saturated hydrocarbon that has garnered increasing interest within the scientific community. While once considered a simple alkane, research has unveiled its multifaceted roles in the natural world, ranging from chemical communication in insects to potential therapeutic applications in medicine. This technical guide provides an in-depth overview of the natural occurrence and biological functions of heneicosane, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Natural Occurrence of Heneicosane

Heneicosane is biosynthesized by a variety of organisms, from microorganisms and plants to insects and mammals. Its presence is often as a component of complex hydrocarbon mixtures.

In Plants

Heneicosane is a common constituent of plant epicuticular waxes and essential oils, where it contributes to the plant's defense against environmental stressors and herbivores.

Table 1: Quantitative Occurrence of Heneicosane in Various Plant Species

| Plant Species | Part of Plant | Concentration/Relative Abundance | Reference |

| Rosa damascena | Flower essential oil | 5% | [1] |

| Sambucus nigra | 2.3% | [1] | |

| Carthamus tinctorius (Safflower) | Flower essential oil | Major component | [1] |

| Periploca laevigata | All parts | Present | [1][2] |

| Gymnema sylvestre | Ethyl acetate extract of leaves | >6% | [3] |

| Artemisia judaica | n-hexane extract | 3.975% | [4] |

| Garcinia cowa | n-hexane extract of leaves | 1.54% | [5][6] |

| Plumbago zeylanica | Ethyl acetate leaf extract | Identified as a bioactive molecule | [7] |

| Aerva persica | Present | [8] | |

| Ageratum houstonianum | Present | [8] | |

| Anoectochilus roxburghii | Present | [8] | |

| Artemesia absenthium | Present | [8] | |

| Clinopodium nepeta | Present | [8] | |

| Crateva religiosa | Present | [8] | |

| Geranium robertianum | Present | [8] | |

| Gratiola monnieri | Present | [8] | |

| Impatiens latifolia | Present | [8] | |

| Markhamia platycalyx | Present | [8] | |

| Orange Bell Pepper | Fruit | Present | [9] |

| Yellow Bell Pepper | Fruit | Present | [9] |

| Lemon Balm | Present | [9] | |

| Pepper (Capsicum annuum) | Fruit | Present | [9] |

| Black Elderberries | Fruit | Present (highest concentration) | [10] |

| Common Oregano | Present (highest concentration) | [10] |

In Insects

In the insect kingdom, heneicosane plays a crucial role as a semiochemical, particularly as a cuticular hydrocarbon (CHC) involved in communication.

Table 2: Role and Occurrence of Heneicosane in Insects

| Insect Species | Role | Specifics | Reference |

| Reticulitermes flavipes (Subterranean Termite) | Royal Recognition Pheromone | Significantly higher concentration on queens and kings compared to workers. Elicits vibratory shaking and antennation in workers. | [8][11][12][13][14] |

| Aedes aegypti (Mosquito) | Oviposition Pheromone | Attracts gravid females to lay eggs. A 1:100,000 fraction in water is most attractive, while 1:1,000 is repellent. | [1][9][15] |

In Microorganisms

Certain microorganisms are also known to produce heneicosane.

Table 3: Occurrence of Heneicosane in Microorganisms

| Microorganism | Context | Reference |

| Streptomyces philanthi RL-1-178 | Aroma component with antifungal properties | [16][17][18] |

Biological Roles of Heneicosane

Beyond its structural and communicative functions, heneicosane exhibits a range of biological activities with potential therapeutic implications.

Pheromonal Activity

As established, heneicosane is a key pheromone in certain insect species. In the subterranean termite Reticulitermes flavipes, it is the first identified royal recognition pheromone, crucial for maintaining the social structure of the colony.[8][11][12][13][14] For the mosquito Aedes aegypti, it acts as an oviposition attractant, guiding females to suitable egg-laying sites.[1][9][15]

Anti-inflammatory, Analgesic, and Antipyretic Activities

Studies have indicated that heneicosane possesses anti-inflammatory, analgesic (pain-relieving), and antipyretic (fever-reducing) properties.[11][19] This is attributed to its ability to inhibit the release of inflammatory mediators such as prostaglandins and cytokines.[11][19] A study on the bioactive compounds from Marantodes pumilum identified heneicosane as having these effects in a rat model.[1]

Antifungal and Antimicrobial Activity

Heneicosane has demonstrated efficacy against certain fungi and bacteria. It can inhibit the mycelial growth of aflatoxin-producing fungi, such as Aspergillus fumigatus.[11][19] It has also shown antimicrobial activity against Streptococcus pneumoniae.[7] The proposed mechanism for its antifungal action involves interference with the fungal cell membrane.[5][20]

Experimental Protocols

The extraction and analysis of heneicosane from biological matrices are critical for its study. Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique employed.

Extraction of Heneicosane from Insect Cuticles

This protocol is a generalized procedure for the solvent-based extraction of cuticular hydrocarbons (CHCs), including heneicosane.

-

Sample Preparation: Euthanize the insect by freezing at -20°C for at least 2 hours. Allow the insect to return to room temperature before extraction to prevent water condensation.

-

Extraction: Place a single insect into a 2 mL glass vial. Add a precise volume of a non-polar solvent, such as hexane (e.g., 200 µL), ensuring the insect is fully submerged. For quantitative analysis, a known amount of an internal standard (e.g., docosane or a deuterated analog of heneicosane) should be added to the solvent prior to extraction.[10]

-

Incubation: Gently agitate the vial for a standardized period, typically 5-10 minutes, to allow the solvent to dissolve the CHCs from the cuticle.

-

Sample Recovery: Carefully remove the insect from the vial with clean forceps, allowing any excess solvent to drip back into the vial.

-

Concentration: Evaporate the solvent to near dryness under a gentle stream of nitrogen gas. Complete dryness should be avoided to prevent the loss of more volatile CHCs.

-

Reconstitution: Reconstitute the extract in a small, precise volume of clean solvent (e.g., 50 µL of hexane).

-

Analysis: Transfer the reconstituted sample to a GC-MS vial, often with a micro-insert, for analysis.

GC-MS Analysis of Heneicosane

The following are typical parameters for the analysis of heneicosane and other long-chain alkanes.

-

Gas Chromatograph (GC) System: Equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is commonly used.[19]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: An initial temperature of around 50-70°C is held for a few minutes, then ramped up to a final temperature of 280-320°C. A representative program could be: hold at 70°C for 2 min, ramp at 10°C/min to 280°C, and hold for 10 min.[19]

-

Mass Spectrometer (MS) Detector:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: A mass-to-charge ratio (m/z) range of approximately 40-550 amu.

-

Identification: Compounds are identified by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries (e.g., NIST).[6]

-

-

Quantitative Analysis: Quantification is typically performed by integrating the peak area of heneicosane and comparing it to the peak area of the internal standard. A calibration curve is generated using standards of known concentrations to determine the response factor.[22]

Signaling Pathways

The precise molecular mechanisms underlying the biological activities of heneicosane are still under investigation. However, based on its observed anti-inflammatory effects, it is plausible that it interacts with key inflammatory signaling pathways.

Potential Modulation of Inflammatory Pathways

Inflammation is a complex biological response involving multiple signaling cascades. Two central pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent inducer of these pathways.[4][8][9][15]

NF-κB Signaling Pathway: In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS binding to Toll-like receptor 4 (TLR4), lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as the enzyme cyclooxygenase-2 (COX-2).[2][11][16]

MAPK Signaling Pathway: The MAPK family includes key kinases such as p38, JNK, and ERK. These are activated by various extracellular stimuli, including LPS. Once activated through a cascade of phosphorylation events, MAPKs phosphorylate and activate transcription factors (e.g., AP-1) that, in conjunction with NF-κB, drive the expression of inflammatory mediators.[7][10][17][18][23]

Given that heneicosane has been shown to inhibit the production of prostaglandins and cytokines, it is hypothesized that it may exert its anti-inflammatory effects by interfering with the activation of the NF-κB and/or MAPK pathways. Further research is required to elucidate the specific molecular targets of heneicosane within these cascades.

Conclusion and Future Directions

Heneicosane is a biologically significant long-chain alkane with diverse roles in nature. Its function as a pheromone is well-established in certain insect species, and emerging evidence highlights its potential as an anti-inflammatory, analgesic, antipyretic, and antifungal agent. The experimental protocols for its extraction and analysis are well-defined, primarily relying on GC-MS. While the precise molecular mechanisms of its therapeutic activities are yet to be fully elucidated, it is likely that heneicosane modulates key inflammatory signaling pathways such as NF-κB and MAPK.

For drug development professionals, heneicosane and its derivatives present an interesting avenue for the development of novel therapeutics, particularly in the areas of inflammation and infectious diseases. Future research should focus on:

-

Elucidating the specific molecular targets of heneicosane within inflammatory and fungal pathways.

-

Conducting comprehensive structure-activity relationship studies to optimize its therapeutic potential.

-

Evaluating its efficacy and safety in preclinical and clinical studies.

This in-depth understanding will be pivotal in harnessing the full potential of heneicosane for scientific and medicinal advancements.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Common Practice Solvent Extraction Does not Reflect Actual Emission of a Sex Pheromone During Butterfly Courtship [frontiersin.org]

- 4. LPS-induced inflammation: Significance and symbolism [wisdomlib.org]

- 5. Antifungal activity and mechanism of action of natural product derivates as potential environmental disinfectants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. azom.com [azom.com]

- 7. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of the lipopolysaccharide-induced inflammatory response in alveolar epithelial cell/macrophage co-culture - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]

- 10. synapse.koreamed.org [synapse.koreamed.org]

- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Insect pheromones - Wikipedia [en.wikipedia.org]

- 13. Frontiers | Lipopolysaccharide Pre-conditioning Attenuates Pro-inflammatory Responses and Promotes Cytoprotective Effect in Differentiated PC12 Cell Lines via Pre-activation of Toll-Like Receptor-4 Signaling Pathway Leading to the Inhibition of Caspase-3/Nuclear Factor-κappa B Pathway [frontiersin.org]

- 14. Frontiers | NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review [frontiersin.org]

- 15. The Role of Lipopolysaccharide-Induced Cell Signalling in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. vipsen.vn [vipsen.vn]

- 20. mdpi.com [mdpi.com]

- 21. scitepress.org [scitepress.org]

- 22. Analysis results of GC : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 23. creative-diagnostics.com [creative-diagnostics.com]

Methodological & Application

Application Notes and Protocols for the Quantification of Hydrocarbons in Environmental Samples Using Heneicosane-d44

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the quantitative analysis of hydrocarbon contaminants in environmental matrices, such as soil and water, utilizing Heneicosane-d44 as an internal standard. The protocols outlined are based on established gas chromatography-mass spectrometry (GC-MS) methodologies, widely adopted for their sensitivity and specificity in environmental forensics and monitoring.

Introduction

The quantification of total petroleum hydrocarbons (TPH) and specific hydrocarbon fractions in environmental samples is critical for assessing contamination levels, monitoring remediation efforts, and understanding ecological impact. The complexity of environmental matrices often introduces variability and potential for analyte loss during sample preparation and analysis. The use of a deuterated internal standard, such as this compound, is a robust strategy to correct for these variations.[1][2] this compound, being a long-chain alkane, is a suitable internal standard for the analysis of diesel and oil range organics, as its chemical and physical properties are similar to the target analytes.

Internal standard quantitation involves adding a known amount of a compound (the internal standard) to every sample, blank, and calibration standard.[3] The ratio of the analyte response to the internal standard response is then used for quantification. This approach effectively compensates for variations in sample injection volume, instrument response, and sample matrix effects.[1][2]

Experimental Protocols

The following protocols are representative methods for the analysis of hydrocarbons in soil and water samples using GC-MS with this compound as an internal standard.

Reagents and Standards

-

Solvents: Dichloromethane (DCM), n-hexane, acetone (pesticide residue grade or equivalent).

-

Standards:

-

This compound internal standard solution (e.g., 1000 µg/mL in isooctane).

-

TPH calibration standards (e.g., diesel fuel, motor oil) at a range of concentrations (e.g., 10, 25, 50, 100, 250, 500 µg/mL).

-

n-alkane standard mixture (C10-C40) for system performance verification.

-

-

Drying agent: Anhydrous sodium sulfate.

-

Cleanup materials: Silica gel (activated).

Sample Preparation: Soil

-

Sample Homogenization: Air-dry the soil sample and sieve to remove large debris. Homogenize the sample by thorough mixing.

-

Extraction:

-

Weigh approximately 10 g of the homogenized soil sample into a beaker.

-

Spike the sample with a known amount of the this compound internal standard solution (e.g., 100 µL of a 100 µg/mL solution).

-

Add 20 mL of a 1:1 (v/v) mixture of acetone and n-hexane.

-

Extract the sample using an ultrasonic bath for 15 minutes.

-

Decant the solvent extract. Repeat the extraction two more times with fresh solvent.

-

Combine the solvent extracts.

-

-

Drying and Concentration:

-

Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water.

-

Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen or a rotary evaporator.

-

-

Cleanup (if necessary):

-

To remove polar interferences, a silica gel column cleanup can be performed.

-

Prepare a small column with activated silica gel.

-

Apply the concentrated extract to the top of the column.

-

Elute the hydrocarbon fraction with n-hexane.

-

Concentrate the cleaned extract to a final volume of 1 mL.

-

Sample Preparation: Water

-

Sample Collection: Collect approximately 1 L of the water sample in a clean glass container.

-

Extraction:

-

Transfer the water sample to a separatory funnel.

-

Spike the sample with a known amount of the this compound internal standard solution (e.g., 100 µL of a 10 µg/mL solution).

-

Add 50 mL of dichloromethane (DCM) and shake vigorously for 2 minutes, periodically venting the pressure.

-

Allow the layers to separate and drain the lower DCM layer into a flask.

-

Repeat the extraction two more times with fresh DCM.

-

Combine the DCM extracts.

-

-

Drying and Concentration:

-

Dry the combined extract by passing it through anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

-

Instrumental Analysis: GC-MS

-

Gas Chromatograph (GC): Equipped with a split/splitless injector and a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Mass Spectrometer (MS): Operated in electron ionization (EI) mode, with selective ion monitoring (SIM) for enhanced sensitivity.

Typical GC-MS Conditions:

| Parameter | Value |

| Injector Temperature | 280 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Temperature Program | Initial 60 °C (hold 2 min), ramp to 320 °C at 10 °C/min, hold for 10 min |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Selected Ions for Monitoring:

| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| This compound | 66 | 80, 94 |

| Total Petroleum Hydrocarbons (TPH) | 57, 71, 85 | Scan mode or representative ions for different hydrocarbon classes |

Calibration and Quantification

-

Calibration Standards: Prepare a series of calibration standards containing known concentrations of the TPH standard and a constant concentration of the this compound internal standard.

-

Calibration Curve: Analyze the calibration standards using the GC-MS method described above. Construct a calibration curve by plotting the ratio of the peak area of the analyte (or total TPH) to the peak area of this compound against the concentration of the analyte.

-

Quantification: Analyze the prepared environmental samples. Calculate the concentration of hydrocarbons in the samples using the response factor determined from the calibration curve.

Data Presentation

The following table summarizes representative quantitative data for a TPH analysis method using an internal standard. Note that these values are illustrative and actual performance may vary depending on the specific matrix and instrumentation.

| Parameter | Typical Value |

| Calibration Range | 10 - 500 µg/mL |

| Linearity (R²) | > 0.995 |

| Method Detection Limit (MDL) - Soil | 5 - 10 mg/kg |

| Method Detection Limit (MDL) - Water | 10 - 20 µg/L |

| Limit of Quantification (LOQ) - Soil | 15 - 30 mg/kg |

| Limit of Quantification (LOQ) - Water | 30 - 60 µg/L |

| Average Recovery | 80 - 110% |

| Relative Standard Deviation (RSD) | < 15% |

Visualizations

Caption: Experimental workflow for hydrocarbon analysis.

References

Application Note: High-Temperature Gas Chromatography Method for the Separation and Analysis of Heneicosane-d44

Audience: Researchers, scientists, and drug development professionals.

Introduction Heneicosane-d44 (C21D44) is the perdeuterated form of heneicosane, a long-chain, non-polar alkane. Due to its chemical inertness and distinct mass-to-charge ratio compared to its non-deuterated counterpart, it serves as an excellent internal standard for quantitative analyses of hydrocarbons and other high-boiling point compounds using Gas Chromatography-Mass Spectrometry (GC-MS). The primary challenge in its analysis is its high boiling point (approximately 359°C), which necessitates the use of high-temperature gas chromatography (HT-GC) techniques to ensure proper elution and peak shape.[1][2] This application note provides a detailed protocol for the robust separation and identification of this compound.

Key Principles The separation of this compound relies on its partitioning between a mobile gas phase and a high-temperature stable, non-polar stationary phase within a capillary column.[3] Due to the "like-dissolves-like" principle, a non-polar stationary phase, such as one composed of dimethylpolysiloxane, provides optimal retention and separation for this non-polar analyte.[3][4] A programmed temperature gradient is employed to ensure that the analyte elutes in a reasonable time with a sharp, symmetrical peak shape, which is crucial for accurate quantification.[5][6] Detection is typically achieved using either a Flame Ionization Detector (FID) for general hydrocarbon analysis or a Mass Spectrometer (MS) for definitive identification and isotopic confirmation.[7][8][9]

Experimental Protocols and Methodologies

Instrumentation and Consumables

-

Gas Chromatograph: Any system capable of high-temperature operation (up to 400°C or higher) equipped with a split/splitless injector.[10]

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS). An MS is required for isotopic verification.

-

GC Column: A high-temperature, low-bleed capillary column is essential. A non-polar or low-polarity phase is recommended.

-

Primary Column: Agilent J&W DB-5ht, 30 m x 0.25 mm ID, 0.10 µm film thickness (or equivalent 5% Phenyl Methylpolysiloxane phase).

-

Alternative Column: 100% Dimethylpolysiloxane stationary phase, e.g., DB-1ht.

-

-

Carrier Gas: Helium (99.999% purity or higher), with appropriate filters for oxygen and moisture.[11]

-

Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.

-

Solvent: High-purity n-Hexane or similar non-polar solvent.

Standard Preparation

-

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of n-Hexane in a volumetric flask.

-

Working Standard (10 µg/mL): Perform a 1:100 dilution of the stock solution by transferring 100 µL of the stock into a 10 mL volumetric flask and diluting to volume with n-Hexane.

-

Calibration Standards: Prepare a series of calibration standards by further diluting the working standard to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

GC System Parameters

The following tables summarize the recommended starting conditions for the GC-FID and GC-MS analysis of this compound. These parameters should be optimized for your specific instrumentation and application needs.

Table 1: GC-FID Operating Conditions

| Parameter | Value |

|---|---|

| Injector | Split/Splitless |

| Injector Temperature | 380°C |

| Injection Mode | Splitless (for trace analysis) or Split (e.g., 50:1) |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min (Constant Flow) |

| Oven Program | |

| Initial Temperature | 100°C |

| Initial Hold Time | 1 min |

| Ramp Rate | 20°C/min |

| Final Temperature | 380°C |

| Final Hold Time | 5 min |

| Detector (FID) | |

| Detector Temperature | 400°C |

| Hydrogen Flow | 30 mL/min |

| Air Flow | 300 mL/min |

| Makeup Gas (He) | 25 mL/min |

Table 2: GC-MS Operating Conditions

| Parameter | Value |

|---|---|

| GC Parameters | Same as GC-FID method |

| MS Interface | |

| MS Transfer Line Temp. | 350°C |

| MS Source | |

| Ion Source | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Data Acquisition | |

| Mode | Full Scan (e.g., m/z 50-500) or Selected Ion Monitoring (SIM) |

| Solvent Delay | 5 min |

Analysis and Data Processing

-

System Suitability: Before running samples, inject a mid-level standard to verify system performance, including peak shape, retention time, and detector response.

-

Sequence: Run a solvent blank first, followed by calibration standards, and then unknown samples.

-

Identification:

-

The primary identification is based on the retention time matching that of a known standard.

-

For MS analysis, confirm the identity by examining the mass spectrum. This compound will have a distinct molecular ion peak and fragmentation pattern corresponding to its deuterated structure.

-

-

Quantification: Generate a calibration curve by plotting the peak area against the concentration of the standards. Use this curve to determine the concentration of this compound in unknown samples.

Expected Results and Discussion

Using the prescribed method, this compound should elute as a sharp, symmetrical peak. The high final temperature of the oven program is critical for eluting this high-boiling point compound from the column. Insufficient final temperature or hold time may result in broad, tailing peaks or complete retention of the analyte on the column.

Chromatographic Isotope Effect: It is worth noting that deuterated compounds often elute slightly earlier than their non-deuterated (protiated) analogs.[12] This phenomenon, known as the chromatographic H/D isotope effect, is due to differences in intermolecular interactions with the stationary phase.[12] If analyzing a mixture of this compound and standard heneicosane, expect to see two closely resolved peaks, with the deuterated compound eluting first.

MS Detection: Mass spectrometry provides unambiguous confirmation. In EI mode, this compound will produce a characteristic mass spectrum. While the molecular ion may be present, long-chain alkanes typically exhibit a series of fragment ions separated by 14 Da (corresponding to CD2 units). The specific m/z values will be higher than those for non-deuterated heneicosane, confirming the isotopic labeling.

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample preparation to data analysis for the GC-MS method.

Caption: Experimental workflow for the GC-MS analysis of this compound.

Conclusion This application note provides a comprehensive and reliable high-temperature GC method for the separation and analysis of this compound. The use of a thermally stable, non-polar capillary column combined with an optimized temperature program is essential for achieving accurate and reproducible results. The detailed protocol is suitable for researchers in various fields who require precise analysis of this high-boiling point deuterated internal standard.

References

- 1. Heneicosane [webbook.nist.gov]

- 2. Heneicosane [webbook.nist.gov]